molecular formula C17H23N5 B1427236 4-Methyl-6-phenyl-N-(2-(piperazin-1-YL)ethyl)pyridazin-3-amine CAS No. 956798-78-0

4-Methyl-6-phenyl-N-(2-(piperazin-1-YL)ethyl)pyridazin-3-amine

Cat. No. B1427236
M. Wt: 297.4 g/mol
InChI Key: DSULVDIIXDFKIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-6-phenyl-N-(2-(piperazin-1-YL)ethyl)pyridazin-3-amine (MPNEP) is a synthetic compound that has been used in scientific research as a tool to study the biochemical and physiological effects of its mechanism of action. MPNEP has a wide range of applications in laboratory experiments, and its advantages and limitations can be explored in order to understand its potential as a research tool.

Scientific Research Applications

Antidiabetic Applications

4-Methyl-6-phenyl-N-(2-(piperazin-1-YL)ethyl)pyridazin-3-amine has been researched for its potential in treating diabetes. Bindu, Vijayalakshmi, and Manikandan (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines, which demonstrated significant inhibition of Dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. This inhibition suggests potential use in developing antidiabetic medications. The compounds were also found to have antioxidant and insulinotropic activity, further indicating their therapeutic potential for diabetes management (Bindu, Vijayalakshmi, & Manikandan, 2019).

Anticancer Applications

Research indicates the potential of this compound in cancer therapy. Murty et al. (2011) synthesized derivatives of this compound and evaluated their cytotoxicity against various human cancer cell lines. They found that these compounds exhibited good to moderate activity, particularly against cervical and colon cancer cell lines, suggesting their potential as anticancer agents (Murty, Rao, Ram, Yadav, Antony, & Anto, 2011).

Antimicrobial and Antifungal Properties

Sharma, Kumar, and Pathak (2014) synthesized novel derivatives which exhibited significant antibacterial and antifungal activity. This suggests the compound's utility in developing new antimicrobial agents, especially against drug-resistant strains (Sharma, Kumar, & Pathak, 2014).

Anti-inflammatory and Analgesic Properties

Several studies have explored the anti-inflammatory and analgesic properties of derivatives of this compound. For instance, Duendar et al. (2007) synthesized derivatives that displayed significant analgesic and anti-inflammatory activity in vivo, without causing gastric ulcerogenic effects. This suggests its potential use in pain management and inflammatory disorders (Duendar, Goekce, Kuepeli, & Şahin, 2007).

properties

IUPAC Name

4-methyl-6-phenyl-N-(2-piperazin-1-ylethyl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5/c1-14-13-16(15-5-3-2-4-6-15)20-21-17(14)19-9-12-22-10-7-18-8-11-22/h2-6,13,18H,7-12H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSULVDIIXDFKIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1NCCN2CCNCC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-6-phenyl-N-(2-(piperazin-1-YL)ethyl)pyridazin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
4-Methyl-6-phenyl-N-(2-(piperazin-1-YL)ethyl)pyridazin-3-amine
Reactant of Route 6
4-Methyl-6-phenyl-N-(2-(piperazin-1-YL)ethyl)pyridazin-3-amine

Citations

For This Compound
1
Citations
LK Chico, HA Behanna, W Hu, G Zhong, SM Roy… - Drug metabolism and …, 2009 - ASPET
CYP2D6 substrate status is a critical Go/No Go decision criteria in central nervous system (CNS) drug discovery efforts because the polymorphic nature of CYP2D6 can lead to variable …
Number of citations: 18 dmd.aspetjournals.org

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